5-Methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole

Description

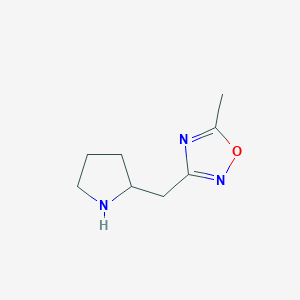

5-Methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 5 and a pyrrolidin-2-ylmethyl moiety at position 2. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability and versatility in medicinal chemistry, often serving as a bioisostere for esters or amides . This compound is of interest due to its structural similarity to pharmacologically active derivatives, such as antifungal, antiviral, and enzyme-inhibiting agents .

Properties

IUPAC Name |

5-methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-10-8(11-12-6)5-7-3-2-4-9-7/h7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSKIOYBLROWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CC2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a pyrrolidine derivative with a nitrile oxide, which can be generated in situ from a hydroxylamine and an aldehyde or ketone. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate in a suitable solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different chemical and biological properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-Methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole typically involves the reaction of pyrrolidine derivatives with suitable precursors to form the oxadiazole ring. Characterization methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of 1,2,4-oxadiazole derivatives, including this compound. These compounds have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of 1,2,4-oxadiazoles can act as selective inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This property suggests potential applications in treating chronic inflammatory conditions while minimizing gastrointestinal side effects associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) . In vitro studies have shown promising results regarding their anti-inflammatory activities.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays against different cancer cell lines. The compound has shown substantial cytotoxic effects in vitro against several types of cancer cells, indicating its potential as an anticancer agent . The underlying mechanisms may include induction of apoptosis and inhibition of tumor growth.

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. evaluated a series of 1,3,4-oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against S. aureus and E. coli, with some derivatives showing higher efficacy than standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In an investigation into the anti-inflammatory properties of oxadiazole derivatives, researchers synthesized several compounds based on the oxadiazole framework and tested them for COX inhibition. The findings revealed that specific modifications to the oxadiazole structure enhanced their selectivity and potency as COX inhibitors .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-Methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Electronic and Thermal Stability

- Substituent Position : 1,2,4-Oxadiazoles with para-substituents (e.g., nitrophenyl) exhibit enhanced thermal stability compared to meta- or ortho-substituted analogs due to improved conjugation .

- Energetic Derivatives: 5,5′-Diamino-3,3′-azo-1,2,4-oxadiazole (2) demonstrates planar geometry and moderate thermal stability (decomposition >200°C), suggesting that bulky groups like pyrrolidin-2-ylmethyl may reduce stability .

Antifungal and Nematicidal Activity

- Amide-Functionalized 1,2,4-Oxadiazoles: Derivatives with amide fragments (e.g., 5-(4-aminophenyl)-3-tert-butyl-1,2,4-oxadiazole) show potent activity against Meloidogyne incognita (nematicidal) and Fusarium oxysporum (antifungal), with IC₅₀ values <10 µg/mL .

- Target Compound : The pyrrolidine group may mimic amide hydrogen-bonding interactions, though its activity remains unstudied in these contexts.

Antiviral Activity

- Phenylethyl-Pyrrolidine Derivatives : Compounds like 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) exhibit antiviral properties via structural optimization of the pyrrolidine side chain .

Enzyme Inhibition

- Carbonic Anhydrase Inhibitors : 1,2,4-Oxadiazoles with sulfonamide groups show higher binding affinity (ΔG < -9 kcal/mol) than pyrrolidine-containing analogs, as seen in docking studies .

Physical and Chemical Properties

Biological Activity

5-Methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole is a compound that has garnered attention in various fields of research, particularly in pharmacology, agriculture, and material science. Its unique chemical structure allows for diverse biological activities, making it a candidate for drug development and other applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrolidine ring connected to an oxadiazole moiety, which is known for its potential biological activities.

1. Pharmaceutical Applications

Research indicates that this compound may have significant implications in drug discovery, particularly for neurological disorders. It has been studied for its ability to interact with specific receptors in the brain, potentially offering therapeutic benefits in treating conditions such as epilepsy and other neurological diseases .

Case Study: Anticonvulsant Activity

A study demonstrated that derivatives of oxadiazoles exhibited anticonvulsant properties. Compounds similar to this compound were tested for their efficacy in reducing seizure activity in animal models. The results indicated a dose-dependent response, suggesting potential as an anticonvulsant agent .

2. Agricultural Chemistry

The compound is being explored as a novel pesticide or herbicide. Its structure allows it to target specific pests while minimizing environmental impact. Research has shown that oxadiazole derivatives can exhibit selective toxicity towards certain pests without affecting beneficial insects .

Table 1: Efficacy of Oxadiazole Derivatives as Pesticides

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | |

| 1,2,4-Oxadiazole derivative A | Whiteflies | 78 | |

| 1,2,4-Oxadiazole derivative B | Spider mites | 90 |

3. Material Science

In material science, the properties of this compound are being investigated for applications in creating conductive polymers. These materials can be utilized in electronics and energy storage devices due to their unique conductive properties .

The biological activity of this compound may be attributed to its ability to inhibit certain enzymes and modulate receptor activity. For example:

- Enzyme Inhibition : Studies have shown that oxadiazole derivatives can inhibit enzyme activities related to metabolic pathways crucial for cancer cell proliferation .

Table 2: Enzyme Inhibition by Oxadiazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.